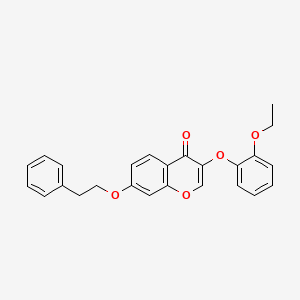![molecular formula C17H20ClN3O3S2 B4610035 N-(5-chloro-2-methylphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4610035.png)
N-(5-chloro-2-methylphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide
Overview
Description
N-(5-chloro-2-methylphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide is a useful research compound. Its molecular formula is C17H20ClN3O3S2 and its molecular weight is 413.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.0634615 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A new series of derivatives incorporating multifunctional moieties, including oxadiazole and acetamide derivatives, have been designed and synthesized, showcasing a variety of structural analyses and characterizations. These compounds have been evaluated for their antibacterial, anti-enzymatic potentials, and hemolytic activities, providing valuable insights into their cytotoxic behaviors and potential applications in medicinal chemistry (Nafeesa et al., 2017; Iqbal et al., 2017).
Enzyme Inhibition and Molecular Docking
Research on the inhibition potential against various enzymes, including carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), reveals the therapeutic implications of these synthesized compounds. Molecular docking studies further illuminate their potential as inhibitors, providing a basis for their application in treating diseases such as Alzheimer's (Virk et al., 2018; Yurttaş et al., 2013).
Antithrombotic Properties
The antithrombotic properties of related compounds have been extensively studied, revealing the potential of these derivatives in preventing thrombosis through various animal models. These findings highlight the compound's role in cardiovascular research and its potential application in thrombotic disease treatment (Lorrain et al., 2003).
Alzheimer's Disease Therapy
Exploration of synthetic multifunctional amides as new therapeutic agents for Alzheimer's disease through enzyme inhibition, chemoinformatic properties, molecular docking, and dynamic simulation insights reveals their moderate enzyme inhibitory potentials and mild cytotoxicity. This underscores their potential as a template for developing new drugs against Alzheimer's disease (Hassan et al., 2018).
Anticancer Activity
Novel acetamidothiazole derivatives have been synthesized and evaluated in vitro for their anticancer activities, demonstrating promising results against various cancer cell lines. These findings suggest the potential of these derivatives in cancer therapy, highlighting the importance of structural modifications in enhancing therapeutic efficacy (Ali et al., 2013).
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S2/c1-13-4-5-14(18)11-15(13)19-16(22)12-20-6-8-21(9-7-20)26(23,24)17-3-2-10-25-17/h2-5,10-11H,6-9,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWBBEMNOBHQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)-4-methylphenyl]-3-fluorobenzamide](/img/structure/B4609961.png)


![3-[2-[(4-chlorophenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4609984.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4609985.png)

![N-(5-chloro-2-pyridinyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4609994.png)
![N-(3-bromobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4609996.png)
![3-chloro-4-[(3-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B4610006.png)
![3-methyl-5-[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4610013.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4610016.png)
![2-{[(4-methylbenzyl)thio]acetyl}-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4610017.png)

![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-methyl-N-phenylacetamide](/img/structure/B4610029.png)
